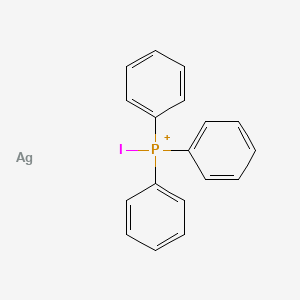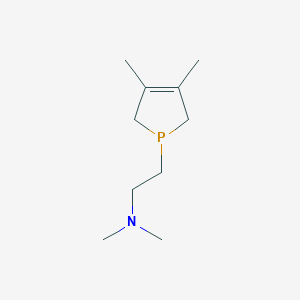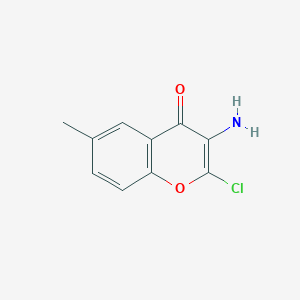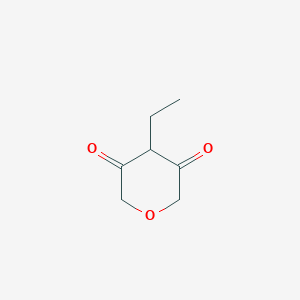![molecular formula C23H22N2O B14592091 N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide CAS No. 61253-41-6](/img/structure/B14592091.png)
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9H-carbazole with benzyl bromide to form 9-benzyl-9H-carbazole, which is then reacted with 2-bromoethyl acetate to yield the final product .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts and specific reaction conditions to optimize yield and purity. For example, electropolymerization techniques can be employed to produce polycarbazole derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Scientific Research Applications
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its aromatic structure can facilitate interactions with DNA, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole derivative with similar optoelectronic properties.
9-ethyl-9H-carbazole: A simpler carbazole derivative used in similar applications.
Uniqueness
N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyl and acetamide groups enhance its solubility, reactivity, and potential biological activities compared to other carbazole derivatives .
Properties
CAS No. |
61253-41-6 |
|---|---|
Molecular Formula |
C23H22N2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-(9-benzylcarbazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H22N2O/c1-17(26)24-14-13-18-11-12-21-20-9-5-6-10-22(20)25(23(21)15-18)16-19-7-3-2-4-8-19/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
InChI Key |
RVOXZPJHWGDXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC2=C(C=C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)


![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
![N-Propan-2-yl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14592082.png)


